![molecular formula C20H16ClN5OS B2812013 N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 577756-82-2](/img/structure/B2812013.png)

N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

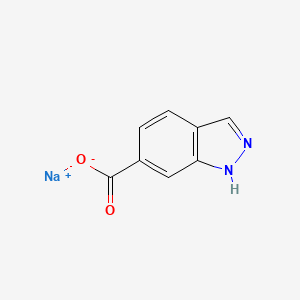

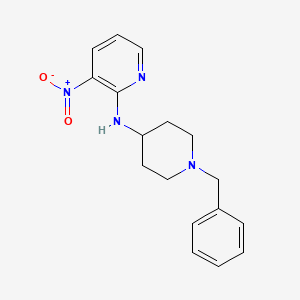

“N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a chemical compound with the molecular formula C20H16ClN5OS and a molecular weight of 409.89. It is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .

Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in the literature . The synthesis procedure of a similar compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was reported with a yield of 93.31%, melting point of 134–136°C, and an exact mass of 230.04 .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis

The compound is part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . These compounds were synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 409.89. More specific physical and chemical properties such as solubility, stability, and reactivity were not found in the search results.Scientific Research Applications

Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine Analogues

Research on pyrazolo[3,4-d]pyrimidine analogues has shown significant promise in various therapeutic areas. For instance, Taylor and Patel (1992) explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, highlighting the importance of these compounds in cancer research (Taylor & Patel, 1992). Similarly, the work by Fookes et al. (2008) on the synthesis and biological evaluation of [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor studies using positron emission tomography highlights the compound's potential in neurodegenerative disorder imaging (Fookes et al., 2008).

Antimicrobial and Anticancer Activity

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant antimicrobial and anticancer activities. This underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial and anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

Petrie et al. (1985) discussed the synthesis and biological activity of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, emphasizing their activity against certain viruses and tumor cells. This research indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral and antitumor applications (Petrie et al., 1985).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

It’s known that compounds with similar structures can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are typically the result of the compound interacting with its targets and causing changes in their function.

Biochemical Pathways

For example, indole derivatives can block the biosynthesis of certain bacterial lipids . This suggests that N-benzyl-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide could potentially interfere with similar biochemical pathways.

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its molecular weight and polarity, can greatly influence its pharmacokinetic properties .

Result of Action

It’s known that compounds with similar structures can have potent antiviral and antimicrobial activities, suggesting that this compound could potentially have similar effects.

Future Directions

Compounds with a pyrazolo[3,4-d]pyrimidine core have shown promise in various therapeutic applications, including antiviral, antimicrobial, and antitumor activities . Future research could focus on further exploring the biological activities of these compounds and their potential applications in medicine .

properties

IUPAC Name |

N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBICPOXISQZRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2811932.png)

![5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2811936.png)

![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2811939.png)

![9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B2811943.png)

![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B2811947.png)

![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)

![Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate](/img/structure/B2811952.png)